molecular formula C6H14BrN3 B1351067 Piperidine-1-carboximidamide Hydrobromide CAS No. 332367-56-3

Piperidine-1-carboximidamide Hydrobromide

Cat. No.: B1351067
CAS No.: 332367-56-3
M. Wt: 208.1 g/mol
InChI Key: UOTPMDPAIHTZNH-UHFFFAOYSA-N
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Description

Piperidine-1-carboximidamide Hydrobromide: is a chemical compound with the molecular formula C₆H₁₃N₃·HBr. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Scientific Research Applications

Piperidine-1-carboximidamide Hydrobromide is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals with potential therapeutic applications.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for Piperidine-1-carboximidamide Hydrobromide is not provided, piperidine compounds have been observed to have anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety and Hazards

Piperidine-1-carboximidamide Hydrobromide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is considered non-combustible . The safety information pictograms indicate a GHS07 Signal Word Warning .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-1-carboximidamide Hydrobromide typically involves the reaction of piperidine with cyanamide, followed by the addition of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-carboximidamide Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-N-oxide, while reduction can produce various piperidine derivatives.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to Piperidine-1-carboximidamide Hydrobromide but without the carboximidamide group.

    Piperine: An alkaloid found in black pepper, structurally related but with different functional groups.

    Icaridin: A piperidine derivative used as an insect repellent.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.

Properties

IUPAC Name

piperidine-1-carboximidamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTPMDPAIHTZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380464
Record name Piperidine-1-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332367-56-3
Record name Piperidine-1-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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